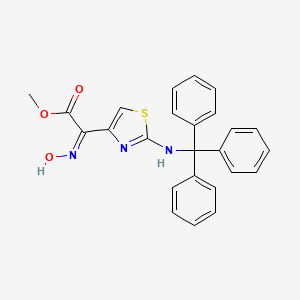![molecular formula C8H6BrNO3 B13001251 5-bromo-6-methoxybenzo[d]oxazol-2(3H)-one](/img/structure/B13001251.png)
5-bromo-6-methoxybenzo[d]oxazol-2(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-6-methoxybenzo[d]oxazol-2(3H)-one is a heterocyclic organic compound with a molecular formula of C8H6BrNO3. This compound is part of the benzoxazole family, which is known for its diverse biological activities and applications in various fields of science and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-6-methoxybenzo[d]oxazol-2(3H)-one typically involves the bromination of 6-methoxybenzo[d]oxazol-2(3H)-one. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or chloroform. The reaction conditions usually require controlled temperatures to ensure selective bromination at the desired position on the benzoxazole ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with optimized reaction conditions to maximize yield and purity. The product is then purified through crystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-6-methoxybenzo[d]oxazol-2(3H)-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atom.
Coupling Reactions: It can participate in coupling reactions like Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium methoxide, ammonia, or thiourea in solvents like ethanol or dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) under hydrogen atmosphere.
Major Products Formed
Substitution Products: Depending on the nucleophile, products like 5-amino-6-methoxybenzo[d]oxazol-2(3H)-one or 5-thio-6-methoxybenzo[d]oxazol-2(3H)-one.
Oxidation Products: Oxidized derivatives like this compound oxides.
Reduction Products: Reduced forms like 6-methoxybenzo[d]oxazol-2(3H)-one.
Aplicaciones Científicas De Investigación
5-Bromo-6-methoxybenzo[d]oxazol-2(3H)-one has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 5-bromo-6-methoxybenzo[d]oxazol-2(3H)-one depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or DNA. The compound’s bromine and methoxy groups play a crucial role in its binding affinity and specificity towards these targets. The exact pathways involved can vary, but they often include inhibition of enzyme activity or disruption of cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
5-Bromobenzo[d]oxazol-2-amine: Another brominated benzoxazole derivative with similar chemical properties.
6-Methoxybenzo[d]oxazol-2(3H)-one: The non-brominated parent compound.
5-Methylbenzo[d]oxazol-2-amine: A methylated analog with different biological activities.
Uniqueness
5-Bromo-6-methoxybenzo[d]oxazol-2(3H)-one is unique due to the presence of both bromine and methoxy groups, which confer distinct chemical reactivity and biological activity. This combination allows for selective interactions with molecular targets and makes it a valuable compound in various research and industrial applications.
Propiedades
Fórmula molecular |
C8H6BrNO3 |
|---|---|
Peso molecular |
244.04 g/mol |
Nombre IUPAC |
5-bromo-6-methoxy-3H-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C8H6BrNO3/c1-12-6-3-7-5(2-4(6)9)10-8(11)13-7/h2-3H,1H3,(H,10,11) |
Clave InChI |
JVAVHRFTIAMECM-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C2C(=C1)OC(=O)N2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


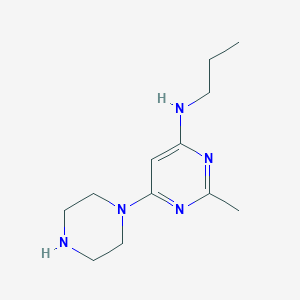
![6-Ethyl-1-phenyl-1H-pyrazolo[3,4-D]pyrimidine-4-thiol](/img/structure/B13001174.png)
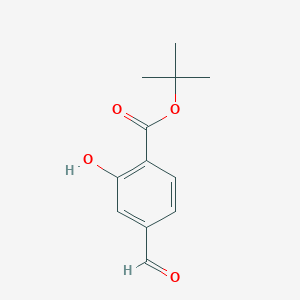
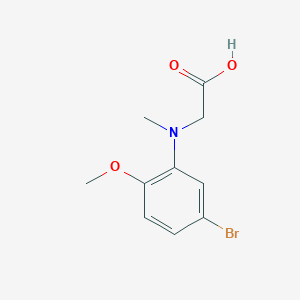
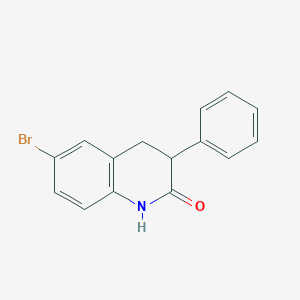
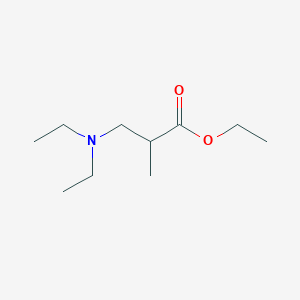
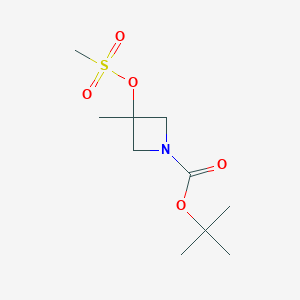

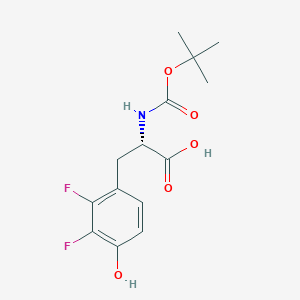
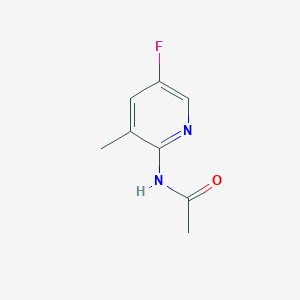
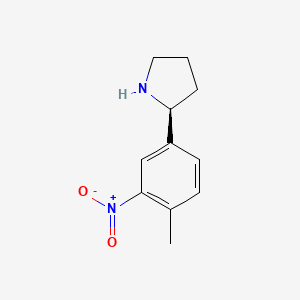
![4,5,6,7-Tetrafluoro-1H-benzo[d]imidazole](/img/structure/B13001237.png)
